molecular formula C30H39NO3 B024143 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

Cat. No.: B024143
M. Wt: 461.6 g/mol
InChI Key: IQPBUDMTXHWSHB-ZKWNWVNESA-N
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Mechanism of Action

Target of Action

The primary target of AMC Arachidonoyl Amide, also known as (5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide or 5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-, is the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is a relatively unselective enzyme that accepts a variety of amide head groups .

Mode of Action

AMC Arachidonoyl Amide interacts with FAAH, which leads to the release of a fluorescent compound known as aminomethyl coumarin . This compound absorbs at 360 nm and emits at 465 nm . This interaction allows for the fast and convenient measurement of FAAH activity using a simple cuvette or microplate fluorometer .

Biochemical Pathways

The interaction of AMC Arachidonoyl Amide with FAAH is part of the endocannabinoid system’s biochemical pathways . FAAH is responsible for controlling the content and biological activity of N-arachidonoylethanolamine (AEA) and other relevant bioactive lipids termed endocannabinoids .

Pharmacokinetics

It is soluble in dmso to 50 mm , which may influence its bioavailability.

Result of Action

The result of AMC Arachidonoyl Amide’s action is the release of the fluorescent aminomethyl coumarin . This allows for the measurement of FAAH activity, providing a useful tool for studying the role of FAAH and the endocannabinoid system in various biological processes .

Action Environment

It is known that the compound should be stored under desiccating conditions , suggesting that moisture could potentially affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

AMC Arachidonoyl Amide is synthesized by coupling arachidonic acid with 7-amino-4-methyl coumarin. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of the amide bond .

Industrial Production Methods

The industrial production of AMC Arachidonoyl Amide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The product is then purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

AMC Arachidonoyl Amide primarily undergoes hydrolysis when exposed to fatty acid amide hydrolase. This reaction results in the release of fluorescent aminomethyl coumarin, which can be measured using a fluorometer .

Common Reagents and Conditions

The hydrolysis reaction requires the presence of fatty acid amide hydrolase and is typically carried out in a buffered aqueous solution. The reaction conditions include a pH of around 7.4 and a temperature of 37°C .

Major Products

The major products of the hydrolysis reaction are fluorescent aminomethyl coumarin and arachidonic acid .

Scientific Research Applications

AMC Arachidonoyl Amide is widely used in scientific research to measure the activity of fatty acid amide hydrolase. This enzyme plays a crucial role in the metabolism of endocannabinoids and other bioactive lipids. The compound is used in various fields, including:

    Chemistry: To study enzyme kinetics and inhibitor screening.

    Biology: To investigate the role of fatty acid amide hydrolase in cellular processes.

    Medicine: To explore potential therapeutic targets for conditions such as pain, inflammation, and neurodegenerative diseases.

    Industry: To develop and test new drugs targeting fatty acid amide hydrolase

Comparison with Similar Compounds

AMC Arachidonoyl Amide is unique in its ability to release a fluorescent product upon hydrolysis, making it a valuable tool for measuring enzyme activity. Similar compounds include:

AMC Arachidonoyl Amide stands out due to its fluorescent properties, which allow for easy and accurate measurement of enzyme activity.

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(4-methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29(32)31-26-21-22-27-25(2)23-30(33)34-28(27)24-26/h7-8,10-11,13-14,16-17,21-24H,3-6,9,12,15,18-20H2,1-2H3,(H,31,32)/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPBUDMTXHWSHB-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 2
Reactant of Route 2
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 3
Reactant of Route 3
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 4
Reactant of Route 4
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 5
Reactant of Route 5
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5,8,11,14-Eicosatetraenamide, N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, (5Z,8Z,11Z,14Z)-

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